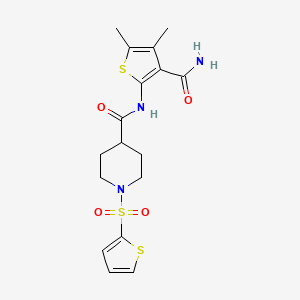

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S3/c1-10-11(2)26-17(14(10)15(18)21)19-16(22)12-5-7-20(8-6-12)27(23,24)13-4-3-9-25-13/h3-4,9,12H,5-8H2,1-2H3,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFWHKSOKOWZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophene and sulfonyl group, alongside a carbamoyl moiety. The molecular formula is , with a molecular weight of approximately 366.46 g/mol. The presence of thiophene rings is significant as they contribute to the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Introducing the thiophene and sulfonyl groups through electrophilic aromatic substitution.

- Amide Bond Formation : Coupling the piperidine with the thiophene derivatives to form the final product.

Anticancer Properties

Research indicates that compounds containing thiophene rings often exhibit significant anticancer activity. For instance, derivatives similar to this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines.

Antibacterial and Antifungal Activity

Thiophene derivatives have also shown promise in antibacterial and antifungal applications. Preliminary studies suggest that this compound may interact with bacterial cell membranes or inhibit specific metabolic pathways.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that it may involve:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with growth and survival.

Study 1: Anticancer Efficacy

A study conducted on various thiophene derivatives including N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine demonstrated significant inhibitory effects on human cancer cell lines. The compound was found to induce apoptosis through activation of caspase pathways.

Study 2: Antibacterial Activity

In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including piperidine ring formation, sulfonation, and carbamoyl group introduction. Microwave-assisted synthesis (50–100°C, polar aprotic solvents like DMF) can reduce reaction time by 30–40% compared to conventional heating . Solvent selection is critical: dimethylacetamide (DMAc) minimizes by-products during sulfonation, while dichloromethane (DCM) aids in intermediate purification via liquid-liquid extraction. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity for intermediates. For carbamoylation, stoichiometric control (1:1.2 molar ratio of amine to carbamoyl chloride) prevents over-functionalization .

Basic: What analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., thiophene sulfonyl group at piperidine-N) and carbamoyl substitution patterns. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (CHNOS) requires <2 ppm error to validate molecular formula .

- X-ray Crystallography : SHELX refinement resolves disorder in sulfonyl/thiophene moieties. SHELXL-generated thermal ellipsoids validate bond lengths (e.g., S–O: 1.43–1.45 Å) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Functional Group Variation : Replace the 4,5-dimethylthiophene with halogenated analogs (e.g., Cl or Br) to assess electronic effects on receptor binding.

- Piperidine Ring Modifications : Introduce sp-hybridized substituents (e.g., methyl at C3) to probe steric effects.

- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC determination against kinase targets) and molecular docking (PDB: 2HYY) to correlate structural changes with activity .

Advanced: What strategies resolve contradictions in reported bioactivity data?

- Orthogonal Validation : Combine enzymatic assays with cellular viability tests (MTT assay) to distinguish direct target inhibition from cytotoxicity.

- Batch Reproducibility : Verify purity (>98% by HPLC) and crystallinity (PXRD) across synthetic batches. Discrepancies in IC values may arise from amorphous impurities .

- Meta-Analysis : Cross-reference bioactivity data with structurally similar compounds (e.g., thieno[2,3-b]pyridine derivatives) to identify conserved pharmacophores .

Advanced: How can crystallographic disorder in the thiophene sulfonyl group be addressed?

- Low-Temperature Data Collection : Crystallize the compound at 120 K to reduce thermal motion. SHELXD identifies partial occupancy (50:50 split) in sulfonyl oxygen positions.

- TWIN/BASF Commands in SHELXL : Apply twin refinement for overlapping lattices. Restraints on S–O bond distances (1.43 ± 0.02 Å) improve model accuracy .

Basic: What solvents and conditions stabilize this compound during storage?

- Solid State : Store under argon at −20°C in amber vials to prevent photodegradation of the thiophene moiety.

- Solution State : Use deuterated DMSO for NMR studies; avoid protic solvents (e.g., methanol) to prevent carbamoyl hydrolysis .

Advanced: How can computational methods predict metabolic liabilities?

- In Silico Tools : Use SwissADME to predict CYP450 interactions (e.g., CYP3A4 oxidation at the piperidine ring).

- Metabolite Identification : Simulate phase I metabolism (e.g., sulfonyl reduction via FMO3) and validate with LC-MS/MS .

Basic: What are key challenges in scaling up synthesis for in vivo studies?

- Microwave Batch Limitations : Transition from 10 mL (lab-scale) to flow reactors for continuous production.

- Purification : Replace column chromatography with recrystallization (ethanol/water, 70:30) for gram-scale batches .

Advanced: How to design enantioselective synthesis for chiral analogs?

- Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during piperidine ring closure (70–80% ee).

- Dynamic Kinetic Resolution : Employ Pd-catalyzed asymmetric sulfonation (β-thiophene directing group) .

Basic: What safety protocols are critical during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.